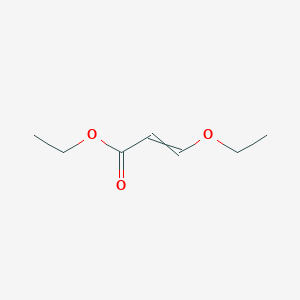

Ethyl 3-ethoxyprop-2-enoate

Description

Overview of Ethyl 3-ethoxyprop-2-enoate as a Versatile Synthetic Intermediate

This compound is widely regarded as a versatile synthetic intermediate in organic chemistry. cymitquimica.comguidechem.comchembk.com Its structure, featuring an ester functional group and a propenoate backbone with a double bond, makes it reactive and suitable for various chemical reactions, including polymerization. cymitquimica.com The presence of the ethoxy group enhances its solubility in organic solvents, a useful property for its application as a chemical intermediate in organic synthesis. cymitquimica.com

This compound serves as a crucial precursor for the introduction of ethoxy and acrylate (B77674) moieties into different molecular structures. guidechem.com It is frequently employed in laboratory research and development, as well as in chemical production processes, highlighting its role as a fundamental organic synthesis intermediate. chembk.com The reactivity of its double bond allows for addition reactions, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 195-196 °C chembk.com |

| Density | 0.998 g/mL at 25 °C chembk.com |

| Refractive Index | n20/D 1.446 chembk.com |

| CAS Number | 1001-26-9, 5941-55-9 molport.com |

This table is interactive. You can sort and filter the data.

Significance in the Synthesis of Complex Organic Molecules and Derivatives

The significance of this compound lies in its application as a building block for constructing complex organic molecules, particularly heterocyclic compounds. beilstein-journals.orgevitachem.com These heterocyclic frameworks are of great interest in medicinal chemistry and pharmaceutical research. evitachem.com

Research has demonstrated its utility in synthesizing various derivatives:

Azaheterocycles: The interaction of 2-ethoxymethylidene-3-oxo esters, which are analogues of this compound, with 5-aminotetrazole (B145819) provides an efficient pathway to novel azaheterocycles. beilstein-journals.org For instance, the reaction of ethyl 2-benzoyl-3-ethoxyprop-2-enoate with 5-aminotetrazole can lead to the formation of complex pyrimidine (B1678525) derivatives. beilstein-journals.orgresearchgate.net

Pyrimidines: 2-(Ethoxymethylidene)-3-oxo carboxylic acid esters react with tetrazol-5-amine to yield ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitutions. researchgate.net

Pyrazoles: Ethyl-(2Z)-2-cyano-3-ethoxyprop-2-enoate, a related compound, is used to synthesize pyrazole (B372694) derivatives. For example, it reacts with 2-hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyrimidine to form ethyl-5-amino-1-[4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrazole-4-carboxylate. heteroletters.org

Indole (B1671886) Derivatives: In a reaction catalyzed by indium(III) chloride, ethyl acetoacetate (B1235776) (a related β-ethoxyacrylate precursor) reacts with indole derivatives to form complex cyclopenta[b]indole (B15071945) scaffolds, which are important in medicinal chemistry. nih.govuchicago.edu

Quinolines: Derivatives of this compound are instrumental in the synthesis of quinoline (B57606) carboxylates. google.com Quinolines are a class of heterocyclic aromatic compounds with various applications. semanticscholar.org

Table 2: Examples of Derivatives Synthesized from Ethoxyacrylates

| Precursor | Reagent | Product Type |

|---|---|---|

| Ethyl 2-benzoyl-3-ethoxyprop-2-enoate | 5-aminotetrazole | Azaheterocycle/Pyrimidine derivative beilstein-journals.orgbeilstein-journals.org |

| 2-(Ethoxymethylidene)-3-oxo carboxylic acid esters | Tetrazol-5-amine | Pyrimidinecarboxylate researchgate.net |

| Ethyl-(2Z)-2-cyano-3-ethoxyprop-2-enoate | Hydrazinyl-pyrimidine derivative | Pyrazolecarboxylate heteroletters.org |

| Ethyl acetoacetate | Indole derivative | Cyclopenta[b]indole nih.govuchicago.edu |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Ethoxyacrylate Compounds

The study of ethoxyacrylate compounds is situated within the broader historical development of organic synthesis. The ability to synthesize complex molecules from simpler, readily available starting materials has been a central theme in chemistry since the 19th century. The recognition of the chemical structure of thiamine (B1217682) (Vitamin B1) in the 1930s and the subsequent development of its synthesis spurred research into related heterocyclic systems. nih.gov

The evolution of organic chemistry in the 20th century provided the tools and understanding necessary to create a vast array of synthetic molecules, including various antimetabolites and other biologically active compounds. nih.gov The development of industrial-scale chemical processes has been crucial, evolving from early-stage laboratory work to large-scale production, enabling the widespread availability of key intermediates. wdh.ac.id

While specific historical records detailing the initial discovery and use of this compound are not extensively documented in readily available literature, the rise of research into pyridine (B92270) derivatives and other azaheterocycles from the mid-20th century onwards provided a fertile ground for the application of versatile building blocks like ethoxyacrylates. semanticscholar.org The demand for novel pharmacologically active compounds and the continuous search for efficient synthetic routes have driven the investigation and application of such reactive intermediates in modern medicinal and organic chemistry. researchgate.net

Properties

IUPAC Name |

ethyl 3-ethoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFPVUDTFABDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878994 | |

| Record name | Ethyl 3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-26-9 | |

| Record name | Ethyl 3-ethoxy-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways Involving Ethyl 3 Ethoxyprop 2 Enoate

Nucleophilic and Electrophilic Reactivity Profiles

The electronic structure of ethyl 3-ethoxyprop-2-enoate features several reactive sites, defining its behavior with both nucleophiles and electrophiles. The molecule's reactivity is primarily centered around the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester.

Electrophilic Character:

Carbonyl Carbon (C-1): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

β-Carbon (C-3): The C-3 carbon, positioned beta to the carbonyl group, is a significant electrophilic center. This is a classic example of a Michael acceptor system. The electron-withdrawing effect of the ester group is relayed through the double bond, rendering the β-carbon electron-deficient and prone to conjugate addition by soft nucleophiles. The ethoxy group at this position also influences reactivity, as it can be eliminated following nucleophilic attack.

Nucleophilic Character:

Carbonyl Oxygen: The oxygen of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in acid-catalyzed reactions where it can be protonated. chemguide.co.uk

Ether Oxygen: The oxygen of the ethoxy group also has lone pairs and can exhibit nucleophilic properties, though it is generally less reactive than the carbonyl oxygen.

The interplay of these sites allows this compound to participate in a wide array of reactions, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. matrix-fine-chemicals.comechemi.com

Investigation of Addition and Elimination Mechanisms

A predominant reaction pathway for this compound is the addition-elimination mechanism, particularly with nucleophiles. This sequence is fundamental to its use in synthesizing five-membered heterocyclic rings like pyrazoles.

The general mechanism proceeds in two main steps:

Nucleophilic Addition: A nucleophile, such as hydrazine (B178648) or its derivatives, attacks the electrophilic β-carbon (C-3). This conjugate addition breaks the C=C π-bond, and the electrons are pushed onto the carbonyl group, forming an enolate intermediate.

Elimination: The intermediate then undergoes elimination of the ethoxy group from the β-carbon. This step is often facilitated by the reformation of the carbon-carbon double bond or, more commonly, is followed by an intramolecular cyclization that results in the expulsion of an ethanol (B145695) molecule.

For instance, in the synthesis of pyranopyrazoles, ethyl acetoacetate (B1235776) (a related β-ketoester that can form similar enol ether intermediates) reacts with hydrazine, aldehydes, and malononitrile. nih.govresearchgate.netamazonaws.com The initial reaction between the β-dicarbonyl compound and hydrazine involves a condensation reaction that can be seen as an analogue to the addition-elimination pathway, leading to the formation of a pyrazolone (B3327878) intermediate. This intermediate then participates in further reactions.

Pericyclic Reactions: Cycloaddition and Rearrangement Pathways

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for this compound. msu.edu Its electron-deficient double bond makes it an excellent dienophile or dipolarophile in cycloaddition reactions.

In 1,3-dipolar cycloadditions, this compound acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org The electron-withdrawing ester group enhances the reactivity of the double bond towards electron-rich dipoles.

A common example is the reaction with nitrile oxides, which are generated in situ from aldoximes. The nitrile oxide adds across the double bond of the acrylate (B77674) to yield a substituted isoxazoline. researchgate.net These reactions are valuable for constructing complex molecular frameworks from simple precursors. Similarly, reactions with other 1,3-dipoles like nitrones can produce isoxazolidines. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are key aspects governed by frontier molecular orbital theory. wikipedia.org

This compound and its derivatives are frequently employed in reactions that culminate in an intramolecular cyclization step. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. In these multi-component reactions, an intermediate is formed from the reaction of ethyl acetoacetate (a structural precursor), hydrazine, an aldehyde, and malononitrile. nih.govnih.gov The mechanism involves an initial Knoevenagel condensation followed by a Michael addition. The resulting open-chain intermediate then undergoes an intramolecular cyclization, where a nucleophilic group (often an amine or a hydroxyl group) attacks an electrophilic center (like a nitrile carbon) within the same molecule, leading to the formation of the final heterocyclic ring system. The final step is typically a tautomerization to yield the stable aromatic product.

Oxidation and Reduction Pathways

The functional groups within this compound—the carbon-carbon double bond and the ester group—are susceptible to both oxidation and reduction.

Reduction:

Catalytic Hydrogenation: The C=C double bond can be selectively reduced using catalytic hydrogenation (e.g., with H₂ over a palladium or platinum catalyst) to yield ethyl 3-ethoxypropanoate.

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality. This reaction typically reduces the ester to a primary alcohol. In the case of α,β-unsaturated esters, hydride reagents can sometimes lead to the reduction of both the carbonyl group and the C=C double bond, yielding a saturated diol.

Oxidation:

Epoxidation: The electron-deficient double bond can be epoxidized using strong oxidizing agents, although this can be more challenging than for electron-rich alkenes.

Ozonolysis: Ozonolysis would cleave the C=C double bond, leading to the formation of smaller carbonyl-containing fragments after a reductive or oxidative workup.

Hydrolysis and Esterification Reversibility Studies

Like all esters, this compound can undergo hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base and is reversible under acidic conditions. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., dilute H₂SO₄ or HCl) and an excess of water, the ester is hydrolyzed to 3-ethoxyprop-2-enoic acid and ethanol. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemguide.co.uk This reaction is the reverse of Fischer esterification and exists as an equilibrium. libretexts.orglibretexts.org To drive the reaction to completion, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis is irreversible and goes to completion. libretexts.orglumenlearning.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The products are ethanol and the salt of the carboxylic acid (e.g., sodium 3-ethoxyprop-2-enoate). chemguide.co.uk This process is known as saponification.

The reversibility of the esterification process is a key principle. The formation of this compound from 3-ethoxyprop-2-enoic acid and ethanol under acidic conditions is favored by removing water, while hydrolysis is favored by adding excess water. chemguide.co.uk

Mechanistic Aspects of Polymerization Reactions

The polymerization of this compound, an α,β-unsaturated ester, can theoretically proceed through various mechanisms, primarily radical and anionic polymerization, characteristic of acrylic monomers. The presence of the ethoxy group at the β-position introduces electronic effects that influence the monomer's reactivity and the mechanistic pathways of its polymerization.

Due to a lack of specific kinetic and mechanistic studies for this compound in the available scientific literature, the following sections will elucidate the probable reaction mechanisms based on established principles of acrylate polymerization and studies of structurally similar monomers.

Radical Polymerization

Radical polymerization is a common method for polymerizing acrylate monomers and typically involves three main stages: initiation, propagation, and termination. acs.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides and azo compounds, which decompose upon heating or irradiation to form active radicals. These radicals then add to the double bond of the this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step is repeated, leading to the rapid growth of the polymer. The ethoxy group at the 3-position can influence the reactivity of the monomer and the propagating radical through resonance and inductive effects.

Termination: The growth of the polymer chain is terminated by various reactions, including combination, where two growing chains join, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains. acs.org

Table 1: Representative Kinetic Parameters for Radical Polymerization of Butyl Acrylate

| Parameter | Value | Conditions |

|---|---|---|

| Propagation rate constant (k_p) | ~24,000 L mol⁻¹ s⁻¹ | 60 °C |

| Termination rate constant (k_t) | ~1.7 x 10⁷ L mol⁻¹ s⁻¹ | Low conversion, 60 °C |

Note: This data is for Butyl Acrylate and is intended to be illustrative due to the absence of specific data for this compound.

Anionic Polymerization

Anionic polymerization is another viable pathway for acrylate monomers, particularly those with electron-withdrawing groups that can stabilize the propagating anionic center. wikipedia.org This method can often lead to polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations. wikipedia.org

Initiation: Anionic polymerization is initiated by a nucleophilic attack on the β-carbon of the monomer's double bond. Common initiators include organometallic compounds like alkyllithiums (e.g., n-butyllithium) and other strong nucleophiles. The presence of the ester group helps to stabilize the resulting carbanion.

Propagation: The carbanionic active center at the end of the growing polymer chain attacks another monomer molecule, extending the chain. The reaction is typically carried out in aprotic solvents to prevent termination of the living anion.

Termination: In a true living anionic polymerization, there is no inherent termination step. The polymer chains remain active until deliberately terminated by the addition of a quenching agent, such as water or an alcohol. However, side reactions, such as intramolecular cyclization or reaction with the ester group of the monomer or polymer, can occur, especially at higher temperatures. cmu.edu

The structure of the acrylate ester, particularly the nature of the alkoxy group, can significantly influence the stability of the propagating anion and the propensity for side reactions. For instance, bulkier alkoxy groups can sometimes hinder side reactions, leading to better control over the polymerization. cmu.edu

The following table presents typical conditions for the anionic polymerization of acrylates.

Table 2: Typical Conditions for Anionic Polymerization of Acrylates

| Parameter | Condition |

|---|---|

| Initiator | Alkyllithiums (e.g., n-BuLi, sec-BuLi) |

| Solvent | Aprotic solvents (e.g., THF, toluene) |

| Temperature | Low temperatures (e.g., -78 °C) to minimize side reactions |

Note: These are general conditions for acrylate polymerization and may need to be optimized for this compound.

Sophisticated Spectroscopic Characterization of Ethyl 3 Ethoxyprop 2 Enoate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 3-ethoxyprop-2-enoate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound, a mixture of (E) and (Z) isomers, displays characteristic signals for the ethyl ester and ethyl enol ether moieties. The vinyl protons of the double bond are particularly diagnostic, with their coupling constant (J-value) differentiating between the cis (Z) and trans (E) configurations.

Interactive Data Table: Typical ¹H NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and isomer.

| Protons | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Assignment |

| =CH-O | Doublet | ~12.6 | ~7.5 | Vinyl proton (trans, E-isomer) |

| =CH-C=O | Doublet | ~12.6 | ~5.2 | Vinyl proton (trans, E-isomer) |

| O-CH₂ (ether) | Quartet | ~7.0 | ~3.9 | Methylene (B1212753) of ethoxy group |

| O-CH₂ (ester) | Quartet | ~7.1 | ~4.1 | Methylene of ethyl ester |

| CH₃ (ether) | Triplet | ~7.0 | ~1.3 | Methyl of ethoxy group |

| CH₃ (ester) | Triplet | ~7.1 | ~1.2 | Methyl of ethyl ester |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The positions of the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy groups are readily identified.

Interactive Data Table: Typical ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and isomer.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~167.0 | Ester carbonyl carbon |

| =CH-O | ~160.0 | Olefinic carbon α to ether oxygen |

| =CH-C=O | ~95.0 | Olefinic carbon β to ether oxygen |

| O-CH₂ (ether) | ~67.0 | Methylene carbon of ethoxy group |

| O-CH₂ (ester) | ~59.5 | Methylene carbon of ethyl ester |

| CH₃ (ether) | ~15.0 | Methyl carbon of ethoxy group |

| CH₃ (ester) | ~14.5 | Methyl carbon of ethyl ester |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing more subtle structural details like conformation and dynamic processes. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. researchgate.net It provides a clear and direct confirmation of C-H connectivity, for example, linking the vinyl proton signals to their corresponding vinyl carbon signals. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / EXSY (Exchange Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation. researchgate.net For this compound, NOESY can help confirm the E/Z geometry by showing spatial proximity between specific protons across the double bond. EXSY is used to detect chemical exchange processes, such as the potential for slow isomerization between the E and Z forms under certain conditions.

When this compound is reacted to form adducts with nitrogen-containing compounds, isotopic labeling becomes a powerful tool. For example, in reactions with compounds like 5-aminotetrazole (B145819), synthesizing the adduct using a ¹⁵N-labeled aminotetrazole allows for direct observation of the nitrogen atoms via ¹⁵N NMR. researchgate.net This approach provides several advantages:

Confirmation of Reaction Site: It unambiguously confirms which nitrogen atom of the nucleophile has bonded to the this compound backbone.

Tautomeric Analysis: In adducts with multiple nitrogen atoms, such as pyrimidine (B1678525) or tetrazole rings, ¹⁵N NMR can help distinguish between different possible tautomers. researchgate.net

Structural Elucidation: Techniques like ¹H-¹⁵N HMBC can show long-range couplings from protons to the labeled nitrogen, further solidifying the structural assignment of complex heterocyclic adducts. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. iitm.ac.in

For this compound, the IR spectrum prominently displays absorptions corresponding to its key structural features. docbrown.info A very strong and sharp absorption is observed for the C=O (carbonyl) stretch of the α,β-unsaturated ester. The C=C stretching vibration of the enol ether system is also a key feature. Additionally, multiple C-O stretching vibrations from both the ester and ether linkages are present, alongside the typical C-H stretching and bending vibrations. docbrown.inforesearchgate.net Raman spectroscopy provides complementary information, particularly for the more symmetric C=C bond, which can be weak in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ester) | Stretch | 1710 - 1735 | Strong |

| C=C (enol ether) | Stretch | 1620 - 1650 | Medium to Strong |

| C-O (ester) | Stretch | 1250 - 1300 | Strong |

| C-O (ether) | Stretch | 1050 - 1150 | Strong |

| C-H (sp² vinyl) | Stretch | 3020 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. docbrown.info

For this compound (C₇H₁₂O₃), the molecular weight is 144.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 144. The molecule would then undergo characteristic fragmentation. docbrown.infodocbrown.info Common fragmentation pathways for this type of molecule include:

Loss of an ethoxy radical (•OCH₂CH₃) from the ester group (m/z 99).

Loss of an ethyl radical (•CH₂CH₃) from the ester (m/z 115) or ether.

Cleavage of the C-O bond of the ether, leading to various fragment ions.

Rearrangement reactions, such as the McLafferty rearrangement, can also occur.

The precise fragmentation pattern serves as a molecular fingerprint that can help confirm the structure and distinguish it from isomers. docbrown.info

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 115 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 99 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 71 | [C₄H₇O]⁺ | Cleavage and rearrangement |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid, its solid derivatives and adducts can be analyzed using single-crystal X-ray crystallography. This technique provides the most definitive and high-resolution structural information, including precise bond lengths, bond angles, and the absolute configuration in the solid state.

For example, in the synthesis of complex heterocyclic adducts, such as pyrazolo[1,5-a]pyrimidines or tetrazolo[1,5-a]pyrimidines derived from this compound, NMR and other spectroscopic methods might leave some ambiguity regarding regiochemistry or tautomeric forms. researchgate.netscispace.combiorxiv.org X-ray crystallography can resolve these ambiguities. The crystal structure of an adduct formed from the reaction of ethyl 2-benzoyl-3-ethoxyprop-2-enoate with 5-aminotetrazole, for instance, has been used to provide an unambiguous confirmation of the final molecular structure. researchgate.netresearchgate.net This makes it an invaluable tool for validating reaction pathways and confirming the structures of novel, complex derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within molecules containing chromophores. For this compound, which possesses an α,β-unsaturated ester system, UV-Vis spectroscopy provides valuable insights into its electronic structure and can be employed to monitor reactions and detect the formation of intermediates and adducts.

The absorption of UV radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The key chromophore in this molecule is the conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This extended π-system is responsible for characteristic electronic transitions, primarily the π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong and results in a high molar absorptivity (ε). The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms, to a π* antibonding orbital. This transition is generally weaker (lower ε) compared to the π → π* transition.

Electronic Transitions in this compound

The position of the maximum absorption (λmax) for the π → π* transition in α,β-unsaturated esters can be estimated using the Woodward-Fieser rules. For an acyclic α,β-unsaturated ester, the base value for λmax is approximately 208 nm. The presence of an alkoxy substituent (the ethoxy group) at the β-position significantly influences the absorption wavelength. According to these rules, a β-alkoxy group causes a bathochromic shift (a shift to a longer wavelength) of about 35 nm.

Therefore, the predicted λmax for the π → π* transition of this compound is approximately 243 nm. This prediction aligns with the general observation that conjugation and electron-donating substituents shift the absorption to longer wavelengths. The weaker n → π* transition is expected to be observed at a longer wavelength but with a much lower intensity.

The following table summarizes the expected UV-Vis absorption data for this compound and compares it with related α,β-unsaturated esters.

| Compound | Chromophore | Predicted λmax (π → π) | Expected Molar Absorptivity (ε) | Transition Type |

| This compound | α,β-Unsaturated Ester | ~ 243 nm | High | π → π |

| Ethyl acrylate (B77674) | α,β-Unsaturated Ester | ~ 208 nm | Moderate to High | π → π |

| Ethyl crotonate | α,β-Unsaturated Ester | ~ 217 nm | High | π → π |

Note: The values for this compound are estimated based on Woodward-Fieser rules. Actual values may vary depending on the solvent and experimental conditions.

Detection of Reaction Intermediates and Adducts

UV-Vis spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound, particularly in the formation of adducts through reactions like Michael additions. As the reaction proceeds, the initial chromophore of the α,β-unsaturated ester is consumed, leading to a decrease in its characteristic absorbance at its λmax.

In aza-Michael addition reactions, where an amine adds to the double bond of this compound, the extended conjugation of the starting material is disrupted. This results in the disappearance of the absorption band around 243 nm. The resulting adduct, a β-amino ester, lacks this chromophore and will not exhibit significant absorption in this region of the UV spectrum. This change in the UV-Vis spectrum allows for real-time monitoring of the reaction kinetics.

Furthermore, in some cases, the formation of transient intermediates can be detected. For instance, the reaction between an amine and an acrylate can lead to the formation of a charge-transfer (CT) complex. These complexes can exhibit new, often broad, absorption bands at longer wavelengths, which are not present in the spectra of the reactants or the final product. Research on similar systems has shown the appearance of new absorption bands that confirm the presence of such intermediate species. For example, the formation of a charge-transfer complex between an amine donor and an acrylate acceptor has been reported to cause an absorption shift to around 440 nm.

The table below outlines how UV-Vis spectroscopy can be used to detect adducts and intermediates in reactions of this compound.

| Reaction Type | Spectroscopic Change | Species Detected | Typical Wavelength Region |

| Aza-Michael Addition | Decrease in absorbance | Consumption of this compound | ~ 243 nm |

| Disappearance of the π → π* band | Formation of the saturated β-amino ester adduct | N/A (adduct is often transparent in this region) | |

| Intermediate Complex Formation | Appearance of a new, broad absorption band | Charge-Transfer (CT) Complex | 400 - 500 nm |

By monitoring these spectral changes, researchers can gain detailed mechanistic insights into the reactions of this compound, including reaction rates and the presence of short-lived intermediates.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Ethoxyprop 2 Enoate Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. mdpi.commdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. semanticscholar.org This approach is employed to calculate various molecular properties and reactivity descriptors for systems involving Ethyl 3-ethoxyprop-2-enoate.

DFT methods are used to define and elucidate key chemical concepts related to molecular structure and reactivity. mdpi.com By analyzing the electron density, researchers can extract principles that predict the chemical behavior of a molecule. mdpi.com Reactivity indices derived from conceptual DFT, such as electronic chemical potential, electrophilicity, and nucleophilicity, have become essential tools for the semi-quantitative study of organic reactions. mdpi.comsemanticscholar.org For instance, the electrophilicity index (ω) can classify molecules, with strong electrophiles typically having an ω index greater than 2.0 eV. semanticscholar.org

A significant application of DFT is the mapping of potential energy surfaces (PES) to elucidate reaction mechanisms. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com For a reaction involving this compound, computational chemists would model the geometric changes as reactants approach and transform into products.

The process involves:

Locating Saddle Points: Transition states are identified as first-order saddle points on the PES.

Vibrational Analysis: Once a potential TS is located, frequency calculations are performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Computations: IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) along the reaction pathway. mdpi.com

For example, in studying the addition of a nucleophile to this compound, DFT would be used to model the approach of the nucleophile, the formation of new chemical bonds, and the breaking of existing ones, revealing the precise geometry and electronic structure of the transition state.

DFT calculations provide crucial energetic information about a reaction, including activation energies and free energies. The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, calculated as the difference in energy between the transition state and the reactants. researchgate.net The Gibbs free energy of activation (ΔG‡) is also calculated to provide a more accurate picture of reaction feasibility under specific temperature and pressure conditions.

By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. researchgate.net For instance, a hypothetical reaction of this compound could proceed through two competing pathways, A and B. DFT calculations could yield the energetic data shown in the table below.

| Pathway | Activation Energy (Ea) (kcal/mol) | Free Energy of Activation (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| Pathway A | 15.2 | 25.8 | -5.4 |

| Pathway B | 21.5 | 32.1 | -3.1 |

Based on this hypothetical data, Pathway A would be identified as the kinetically favored route due to its lower activation energy.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The theory is based on three key observations of interacting molecules:

The occupied orbitals of different molecules repel each other.

Positive and negative charges attract each other.

The occupied orbitals of one molecule and the unoccupied orbitals of another (especially the HOMO and LUMO) interact, causing attraction. wikipedia.org

The energy and localization of the HOMO and LUMO of this compound can be calculated to predict its reactivity. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com FMO theory is particularly useful for understanding pericyclic reactions, such as cycloadditions. slideshare.net The interaction between the HOMO of one reactant and the LUMO of the other determines whether a reaction is symmetry-allowed. wikipedia.org For example, a smaller HOMO-LUMO energy gap between this compound and a reactant generally indicates a more favorable interaction and a higher reaction rate.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -9.5 | -0.8 | 8.7 |

| Reactant X (Nucleophile) | -8.2 | 0.5 | 8.7 |

| Reactant Y (Electrophile) | -10.5 | -1.5 | 9.0 |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT focuses on static structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations could be used to:

Analyze Solvation: Model the interactions between this compound and solvent molecules to understand solvation shells and their effect on reactivity.

Study Conformational Changes: Investigate the flexibility of the molecule and the relative populations of different conformers in solution.

Simulate Intermolecular Interactions: Observe how molecules of this compound interact with each other or with other reactants in a condensed phase, providing insight into aggregation or pre-reaction complex formation.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, including DFT and its time-dependent variant (TD-DFT), are widely used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, calculations can predict:

Vibrational Spectra (IR and Raman): Frequencies and intensities are calculated to help assign peaks in experimental spectra to specific vibrational modes of the molecule.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be computed, aiding in the structural elucidation of the molecule and its derivatives.

Electronic Spectra (UV-Vis): TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, explaining the molecule's color and photochemical properties.

Molecular Electron Density Theory (MEDT) in Reaction Studies

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. mdpi.com MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.comsemanticscholar.org This theory analyzes the changes in electron density along a reaction pathway to explain experimental outcomes.

Key tools within MEDT include:

Conceptual DFT Reactivity Indices: As mentioned earlier, indices like electrophilicity and nucleophilicity are used to classify the global nature of reactants.

Global Electron Density Transfer (GEDT): In polar reactions, the direction of electron density flow between the nucleophile and the electrophile is quantified. Reactions can be classified as having Forward Electron Density Flux (FEDF) when the density flows from the nucleophile to the electrophile. mdpi.com

Electron Localization Function (ELF): A topological analysis of the electron density that provides a detailed picture of bonding changes. mdpi.com ELF analysis can reveal the formation of new bonds by showing the coupling of so-called "pseudoradical" centers along the reaction path. luisrdomingo.com

In-Silico Approaches to Reaction Design and Optimization

Computational chemistry and theoretical modeling serve as powerful tools for the design and optimization of synthetic routes involving this compound. These in-silico approaches provide deep mechanistic insights, enabling the prediction of reaction outcomes and the rational selection of reaction conditions to enhance yield, selectivity, and efficiency. By simulating reaction pathways at a molecular level, researchers can circumvent extensive empirical screening, thereby saving time and resources.

Detailed computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of reactions involving enoates. rsc.org For a compound like this compound, which can participate in various reactions such as Michael additions, cycloadditions, and polymerizations, theoretical modeling can map out the potential energy surfaces of these transformations. nih.govwikipedia.org This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are critical for understanding reaction kinetics.

For instance, in a hypothetical Michael addition reaction involving this compound as the acceptor, DFT calculations can be utilized to compare different mechanistic pathways. nih.gov The calculations can help determine whether the reaction is likely to proceed via a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction. nih.gov Computational models can also assess the influence of different catalysts, solvents, and temperatures on the reaction profile. rsc.org

The optimization of reaction conditions is another area where in-silico methods have a significant impact. nih.gov By computationally screening a range of catalysts, solvents, and other parameters, it is possible to identify the optimal conditions for a desired transformation without the need for extensive laboratory work. For example, the effect of solvent polarity on the stability of intermediates and transition states can be modeled to select a solvent that favors the desired reaction pathway. rsc.org

Furthermore, theoretical modeling can be used to predict various spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of reaction products and intermediates. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not abundant in the literature, valuable insights can be extrapolated from research on structurally related acrylate (B77674) and enoate systems. nih.gov Computational investigations into the polymerization of acrylates, for example, have provided a detailed understanding of the reaction mechanisms, including initiation, propagation, and termination steps. researchgate.netupenn.edu These studies have also shed light on the factors that control the stereochemistry and molecular weight of the resulting polymers.

In the context of reaction design, computational studies on the Michael addition of various nucleophiles to α,β-unsaturated esters have demonstrated the ability of theoretical models to predict the regioselectivity and stereoselectivity of these reactions with a high degree of accuracy. nih.gov These studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO) to understand the reactive sites of the molecules and predict the most favorable mode of attack. researchgate.net

The following interactive data tables present hypothetical, yet plausible, data that could be generated from a DFT study on a reaction involving this compound.

Table 1: Calculated Activation Energies for a Hypothetical Michael Addition Reaction

| Catalyst | Solvent | Activation Energy (kcal/mol) |

| None | Toluene | 25.8 |

| Lewis Acid A | Toluene | 18.2 |

| Lewis Acid B | Toluene | 20.1 |

| Lewis Acid A | Acetonitrile | 17.5 |

Table 2: Predicted Diastereomeric Ratio for a Hypothetical Diels-Alder Reaction

| Temperature (°C) | Diastereomeric Ratio (endo:exo) |

| 25 | 95:5 |

| 50 | 90:10 |

| 100 | 82:18 |

These tables illustrate how computational data can guide the selection of the most effective catalyst and solvent, as well as the optimal temperature to achieve the desired reaction outcome. By providing a quantitative prediction of reaction parameters, in-silico approaches play a crucial role in the modern design and optimization of chemical reactions.

Diverse Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Scaffolds

The electrophilic nature of the double bond and the presence of good leaving groups make ethyl 3-ethoxyprop-2-enoate an excellent substrate for cycloaddition and condensation reactions, leading to a wide array of heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles, Quinoline (B57606) Systems, Tetrazoles)

This compound and its analogues are instrumental in constructing various nitrogen-based heterocycles, which form the core of many biologically active compounds.

Pyrimidines: The reaction of 2-ethoxymethylidene-3-oxo esters, which are analogues of this compound, with 5-aminotetrazole (B145819) serves as an efficient method for synthesizing novel azaheterocycles. nih.gov This reaction can lead to the formation of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.net The process involves the initial reaction of the binucleophilic 5-aminotetrazole with the β-position of the enoate, followed by intramolecular cyclization to form the fused pyrimidine (B1678525) ring system.

Pyrazoles: Pyrazoles are readily synthesized through the condensation of β-dicarbonyl or equivalent compounds with hydrazine (B178648) derivatives. nih.gov this compound, as a trifunctional electrophile, reacts with hydrazine hydrate (B1144303) to yield 3-hydroxypyrazole-4-carboxylates. nih.gov The reaction proceeds via an initial substitution of the ethoxy group by hydrazine, followed by an intramolecular cyclization and elimination to afford the stable pyrazole (B372694) ring. nih.gov

Quinoline Systems: While direct synthesis of quinolines using this compound is not extensively documented in the primary search results, the classical Conrad-Limpach synthesis provides a template for how such a reaction could proceed. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com This reaction typically requires high temperatures to facilitate the cyclization step. wikipedia.org A related compound, ethyl 3-ethoxybut-2-enoate, has been used with 4-nitroaniline (B120555) in a modified Conrad-Limpach synthesis, suggesting that this compound could potentially be used in similar syntheses of quinoline derivatives. nih.gov

Tetrazoles: The versatility of this compound extends to the synthesis of fused tetrazole systems. Its analogues react with 5-aminotetrazole through various pathways depending on the substituents and reaction conditions. For instance, ethyl 2-benzoyl-3-ethoxyprop-2-enoate can react with 5-aminotetrazole to produce either a simple substitution product, ethyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate, or a more complex fused system like ethyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. nih.govresearchgate.net

| Heterocycle | Co-reactant | Key Reaction Type | Resulting Scaffold |

| Pyrimidine | 5-Aminotetrazole | Condensation / Cyclization | Tetrazolo[1,5-a]pyrimidine |

| Pyrazole | Hydrazine Hydrate | Condensation / Cyclization | 3-Hydroxypyrazole-4-carboxylate |

| Quinoline | Anilines (projected) | Conrad-Limpach Synthesis | 4-Hydroxyquinoline |

| Tetrazole | 5-Aminotetrazole | Condensation / Cyclization | Fused Tetrazolo-pyrimidine |

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as furans and pyrans, often relies on precursors that can undergo intramolecular cyclization. While direct examples utilizing this compound were not prominent in the search results, the synthesis of pyrano[2,3-c]pyrazoles from the related precursor ethyl acetoacetate (B1235776) is well-established. nih.govamazonaws.com This suggests the potential for this compound to participate in similar multicomponent reactions to form pyran-based systems, leveraging the reactivity of its α,β-unsaturated ester moiety.

Precursors for Complex Pharmaceutical Intermediates

This compound is classified as a key pharmaceutical intermediate. echemi.comechemi.com Its utility lies in its ability to serve as a starting material for the synthesis of heterocyclic cores that are prevalent in medicinal chemistry. For example, the thieno[2,3-d]pyrimidine (B153573) scaffold, which can be synthesized from related precursors, has been investigated for producing orally active antiallergy agents and potential antitumor compounds. nih.govnih.gov The pyrazole derivatives synthesized from this compound are also of significant interest in drug discovery.

Role in Polymer and Coating Science

The acrylate (B77674) backbone of this compound makes it a candidate for polymerization and material science applications. Structurally similar compounds, like 2-(2-ethoxyethoxy)ethyl prop-2-enoate, are utilized in the formulation of inks, as well as wood, plastic, and paper coatings, where they contribute properties such as low shrinkage and good flexibility. hefengchemical.com The ability of the double bond to undergo radical polymerization allows for its incorporation into polymer chains, modifying the properties of the resulting material.

Novel Material Development via Functionalization

The development of novel materials often hinges on the functionalization of versatile chemical synthons. This compound offers multiple handles for chemical modification, including the ester, the enol ether, and the carbon-carbon double bond. For example, the incorporation of 5-aminotetrazole into polymeric backbones has been explored for the creation of energetic polymers. nih.gov By analogy, functionalizing this compound with energetic groups like tetrazoles could lead to new energetic plasticizers or binders.

Chiral Synthesis and Asymmetric Transformations

The carbon-carbon double bond in this compound presents an opportunity for asymmetric synthesis, enabling the creation of chiral molecules with specific stereochemistry. Asymmetric Michael additions, a powerful tool for C-C bond formation, can be performed on α,β-unsaturated systems using chiral catalysts to produce enantiomerically enriched products. researchgate.netamazonaws.comchemrxiv.org Furthermore, asymmetric hydrogenation is a well-developed method for the enantioselective reduction of double bonds. While specific studies on the asymmetric transformation of this compound were not detailed in the search results, the methodologies are broadly applicable to this class of compounds. Such transformations would yield chiral building blocks that are highly valuable in the synthesis of stereochemically pure active pharmaceutical ingredients.

Emerging Research Directions and Future Perspectives on Ethyl 3 Ethoxyprop 2 Enoate Chemistry

Integration with Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. scielo.brbeilstein-journals.org The application of flow chemistry to reactions involving Ethyl 3-ethoxyprop-2-enoate is a promising area of development.

Continuous flow reactors, such as tubular or microchip reactors, provide superior control over reaction parameters like temperature, pressure, and residence time. springernature.com This precise control is particularly advantageous for managing highly exothermic reactions, which are common in the chemistry of activated alkenes. The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, mitigating the risk of thermal runaways and the formation of unwanted byproducts. scielo.br

| Parameter | Batch Reactor | Flow Reactor |

| Heat Transfer | Limited by surface area | Excellent, high surface-to-volume ratio |

| Safety | Higher risk for exothermic reactions | Inherently safer, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" by running longer or in parallel |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, residence time |

| Reproducibility | Can be variable batch-to-batch | High reproducibility |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts for reactions involving this compound is crucial for improving selectivity and efficiency. Research is focused on both heterogeneous and homogeneous catalytic systems.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key principle of green chemistry. For Michael additions, a common reaction type for α,β-unsaturated esters, solid-supported catalysts are being explored. For example, Amberlyst® A21, a basic anion exchange resin, has been effectively used as a recyclable heterogeneous catalyst for the thia-Michael addition to ethyl acrylate (B77674) under solvent-free conditions. mdpi.comum.edu.mt Such catalysts could be readily adapted for analogous reactions with this compound, potentially within packed-bed flow reactors for continuous processing.

Homogeneous catalysts continue to evolve, with a focus on organocatalysis. N-Heterocyclic carbenes (NHCs), for instance, have emerged as powerful catalysts for various transformations, including the oxa-Michael addition polymerization of hydroxyl-functionalized acrylates. rsc.org The development of chiral catalysts is another key area, aiming to control the stereochemistry of addition reactions to the double bond of this compound, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

| Catalyst Type | Example | Target Reaction | Advantages |

| Heterogeneous (Basic Resin) | Amberlyst® A21 | Thia-Michael Addition | Recyclable, suitable for flow chemistry, simplified workup. mdpi.comum.edu.mt |

| Homogeneous (Organocatalyst) | N-Heterocyclic Carbenes (NHCs) | Oxa-Michael Addition | High activity, mild reaction conditions. rsc.org |

| Heterogeneous (Solid Acid) | Anion Exchange Resin | Michael Addition | Recyclable, mild conditions, potential for continuous production. google.com |

Exploration of New Reaction Pathways

While this compound is a well-established Michael acceptor, researchers are continuously exploring novel reaction pathways to expand its synthetic utility.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes this compound a suitable dienophile in Diels-Alder reactions. Computational studies on the reaction between similar nitropropenoates and furan (B31954) derivatives suggest that complex cycloaddition pathways are accessible. mdpi.com Future research will likely focus on using highly reactive dienes or employing Lewis acid catalysis to facilitate cycloadditions that construct complex carbocyclic and heterocyclic frameworks.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. Designing novel MCRs that incorporate this compound as a key component is an active area of investigation. This could lead to the rapid assembly of complex molecular architectures from simple precursors.

Polymer Chemistry: Beyond simple addition reactions, the potential of this compound as a monomer in polymerization reactions is being explored. For example, N-heterocyclic carbenes can catalyze the oxa-Michael addition polymerization of functionalized acrylates, producing novel poly(ester-ether)s. rsc.org This opens avenues for creating new materials with tailored properties.

Advanced Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time without disturbing the system provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT) using advanced spectroscopic techniques is becoming indispensable, particularly when coupled with flow chemistry.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for tracking the concentration of reactants and products in real-time. youtube.comnih.gov By monitoring characteristic vibrational bands—for example, the disappearance of the C=C stretching vibration of this compound around 1635 cm⁻¹—researchers can precisely determine reaction rates and endpoints. shimadzu.com This technique is particularly well-suited for both batch and continuous flow processes. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that offers complementary information to FTIR. acs.org A significant advantage of Raman is its low sensitivity to water, making it ideal for monitoring reactions in aqueous media. vapourtec.com Furthermore, glass is largely transparent in Raman spectroscopy, allowing for non-invasive monitoring directly through the walls of a glass flow reactor or vial. beilstein-journals.orgresearchgate.net This capability enables the rapid optimization of reaction conditions by providing immediate feedback on how changes in temperature, concentration, or catalyst loading affect the reaction outcome. vapourtec.combeilstein-journals.org

| Technique | Principle | Advantages for Monitoring |

| In-situ ATR-FTIR | Measures infrared absorption of species in contact with a crystal. | Real-time concentration tracking, kinetic analysis, suitable for opaque solutions. youtube.commdpi.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Non-invasive (can measure through glass), insensitive to water, provides unique molecular fingerprint. vapourtec.combeilstein-journals.org |

Multiscale Computational Modeling

Computational chemistry has become a predictive tool that complements experimental work, offering deep insights into reaction mechanisms and energetics. For this compound, computational modeling is being applied at multiple scales.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of molecules and map out the potential energy surfaces of reactions. mdpi.com This allows researchers to elucidate complex, multi-step reaction mechanisms, identify the structures of fleeting transition states, and calculate activation energy barriers. nih.gov Such studies can explain observed product distributions and predict the feasibility of new, unexplored reaction pathways. For example, DFT has been used to understand the self-initiation mechanisms in the polymerization of acrylates. upenn.edu

Machine Learning and AI: More recently, machine learning models are being developed to accelerate the discovery and optimization of chemical reactions. mit.edu By training on large datasets of known reactions, these models can predict the structures of transition states far more rapidly than traditional quantum chemistry methods. mit.edu This emerging technology could be used to quickly screen potential catalysts or reaction conditions for transformations involving this compound, dramatically speeding up the research and development cycle.

Q & A

Q. What are the common synthetic routes for Ethyl 3-ethoxyprop-2-enoate, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions, such as the reaction of 2,4-dichloro-5-fluoro-β-oxo-phenylpropionic acid ethyl ester with triethyl orthoformate under acidic conditions . Key variables affecting yield include:

- Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.

- Temperature : Optimal yields are achieved at 80–100°C, as higher temperatures may promote side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity. Researchers should validate purity via HPLC or GC-MS and compare yields against literature benchmarks .

Q. What spectroscopic methods are recommended for characterizing this compound?

A multi-technique approach is essential:

- NMR : H and C NMR confirm the ester and enoate functional groups. For example, the ethoxy group shows a triplet at δ 1.2–1.4 ppm (H) and a quartet near δ 60–65 ppm (C) .

- IR : Strong carbonyl stretches (C=O) at 1720–1740 cm and C-O-C bands at 1200–1250 cm.

- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry .

Q. How should researchers design a crystallization study for this compound?

- Solvent screening : Test polar (ethanol, acetone) and non-polar (hexane) solvents to identify optimal crystal growth conditions.

- Temperature gradients : Slow cooling from saturation temperature reduces crystal defects.

- Data collection : Employ high-resolution X-ray diffraction (Cu-Kα radiation) and refine using SHELXL to resolve potential disorder in the ethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from:

- Impurity profiles : Byproducts from incomplete esterification or hydrolysis may skew yield calculations. Use LC-MS to identify impurities .

- Moisture sensitivity : The reaction is moisture-sensitive; yields drop if reagents are not anhydrous. Karl Fischer titration can quantify water content in solvents .

- Validation : Reproduce reported protocols with controlled variables (e.g., inert atmosphere) and compare results using statistical tools like ANOVA to assess significance .

Q. What strategies are effective for studying hydrogen-bonding interactions in this compound crystals?

- Graph set analysis : Classify hydrogen bonds (e.g., R_2$$^2(8) motifs) using Etter’s formalism to map donor-acceptor patterns .

- DFT calculations : Pair crystallographic data with computational models (e.g., Gaussian) to predict bond energies and stability.

- Thermal analysis : DSC and TGA can correlate hydrogen-bonding networks with melting point anomalies .

Q. How can researchers address reproducibility issues in the synthesis of this compound derivatives?

- DoE (Design of Experiments) : Use factorial designs to systematically vary parameters (e.g., molar ratios, catalysts) and identify critical factors .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time.

- Cross-lab validation : Collaborate with independent labs to verify results, ensuring protocols are robust .

Methodological Considerations

Q. How should researchers analyze conflicting spectral data for this compound?

- Overlay experiments : Compare NMR spectra across solvents (CDCl, DMSO-d) to identify solvent-induced shifts.

- DEPT and HSQC : Use advanced NMR techniques to resolve overlapping signals from the enoate and benzoyl groups .

- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray structure determination .

Q. What statistical methods are appropriate for comparing synthetic routes?

- Multivariate analysis : PCA (Principal Component Analysis) can reduce dimensionality in datasets (e.g., yield, purity, cost).

- Error propagation : Quantify uncertainties in yield calculations using Monte Carlo simulations .

- Meta-analysis : Aggregate literature data to identify trends, but account for publication bias by including negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.